2-(Aminomethyl)-4-chlorophenol

Catalog No.
S664627
CAS No.
3970-05-6
M.F
C7H8ClNO
M. Wt
157.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-4-chlorophenol

CAS Number

3970-05-6

Product Name

2-(Aminomethyl)-4-chlorophenol

IUPAC Name

2-(aminomethyl)-4-chlorophenol

Molecular Formula

C7H8ClNO

Molecular Weight

157.6 g/mol

InChI

InChI=1S/C7H8ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2

InChI Key

PTZMBOCHADEFMC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)CN)O

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)O

The exact mass of the compound 2-(Aminomethyl)-4-chlorophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic synthesis: The presence of an amine and a phenol group suggests potential applications in organic synthesis as a building block for the creation of more complex molecules.
  • Medicinal chemistry: The combination of an amine and a phenol can be found in various bioactive molecules. However, there is no current evidence to suggest that 2-(Aminomethyl)-4-chlorophenol itself possesses any medicinal properties.
  • Material science: The presence of both hydrophilic (water-loving) and hydrophobic (water-repelling) groups could be of interest in the development of materials with specific properties.

2-(Aminomethyl)-4-chlorophenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenolic ring that also contains a chlorine atom. Its molecular formula is C7H8ClNC_7H_8ClN and it has a molecular weight of approximately 155.6 g/mol. This compound is typically a pale yellow to brown solid, with solubility in organic solvents but limited solubility in water. The compound's structure allows for various chemical interactions, making it valuable in both synthetic and biological contexts.

  • Oxidation: The compound can be oxidized to produce quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert this compound into different aminomethyl derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom on the phenolic ring can be substituted with other functional groups through nucleophilic substitution reactions, facilitated by nucleophiles such as sodium methoxide or potassium tert-butoxide .

The biological activity of 2-(Aminomethyl)-4-chlorophenol is significant, particularly in pharmacological contexts. It has been studied for its potential effects on various biological targets, including enzymes and receptors. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. Additionally, the phenolic hydroxyl group contributes to these interactions, enhancing its biological effects .

Several synthesis methods exist for producing 2-(Aminomethyl)-4-chlorophenol:

  • Formaldehyde and Ammonia Reaction: A common method involves reacting 4-chlorophenol with formaldehyde and ammonia under controlled conditions, often requiring a catalyst and elevated temperatures.
  • Chlorination of Aminophenol: Another method includes chlorinating aminophenol derivatives to introduce the chlorine atom at the desired position on the phenolic ring .
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are utilized to enhance efficiency and scalability, allowing for precise control of reaction conditions such as temperature and pressure.

2-(Aminomethyl)-4-chlorophenol has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of various drugs, particularly those targeting osteoarthritis through aggrecanase-2 inhibition.
  • Dyes and Pigments: The compound is used in the production of dyes due to its ability to form stable colored complexes.
  • Industrial Chemicals: It acts as an intermediate in manufacturing other chemicals used in industrial processes .

Studies on the interactions of 2-(Aminomethyl)-4-chlorophenol with biological systems have revealed its potential effects on enzyme activity and receptor modulation. These interactions are primarily mediated through hydrogen bonding and electrostatic forces due to the presence of both the aminomethyl and hydroxyl groups. Research continues to explore its efficacy and safety profile in various biological contexts .

Several compounds share structural similarities with 2-(Aminomethyl)-4-chlorophenol, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
2-(Aminomethyl)phenolLacks chlorine atomDifferent reactivity; primarily used in pharmaceuticals.
3-ChlorophenolLacks aminomethyl groupUsed mainly as a disinfectant; different applications.
2-(Aminomethyl)-3-chlorophenolChlorine at different positionVariation in reactivity and biological activity compared to 4-positioned chlorine.

The uniqueness of 2-(Aminomethyl)-4-chlorophenol lies in its specific positioning of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Molecular Structure and Stereochemistry

2-(Aminomethyl)-4-chlorophenol is an organic compound characterized by a benzene ring substituted with a hydroxyl group, a chlorine atom, and an aminomethyl functional group [1]. The molecular structure consists of a phenolic ring system where the hydroxyl group occupies the 1-position, the aminomethyl group (-CH₂NH₂) is located at the 2-position, and the chlorine atom is positioned at the 4-position relative to the hydroxyl group [2] [3].

The compound exhibits a planar aromatic ring structure typical of substituted phenols, with the aminomethyl side chain extending from the benzene ring [3]. The presence of both electron-donating (hydroxyl and amino groups) and electron-withdrawing (chlorine) substituents creates a unique electronic environment within the molecule . The aminomethyl group provides flexibility to the molecular structure, allowing for rotational freedom around the carbon-carbon bond connecting the methylene bridge to the aromatic ring [3].

The stereochemical considerations for this compound are minimal due to the absence of chiral centers in the basic structure [3]. However, the spatial arrangement of substituents influences the compound's reactivity patterns and intermolecular interactions through steric and electronic effects .

Identification Parameters and CAS Registry

The definitive identification of 2-(Aminomethyl)-4-chlorophenol is established through its Chemical Abstracts Service Registry Number 3970-05-6 [1] [2]. This unique identifier distinguishes it from closely related structural analogs and ensures precise chemical communication in scientific literature [5].

Identification ParameterValue
CAS Registry Number3970-05-6 [1]
Chemical Name2-(Aminomethyl)-4-chlorophenol [1]
IUPAC Name2-(aminomethyl)-4-chlorophenol [2]
MDL NumberMFCD06212916 [1]
InChI KeyPTZMBOCHADEFMC-UHFFFAOYSA-N [2] [3]
InChI CodeInChI=1S/C7H8ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H,4,9H2 [2]
Canonical SMILESNCc1cc(Cl)ccc1O [3]

Alternative nomenclature includes systematic names such as Phenol, 2-(aminomethyl)-4-chloro-, and various database-specific identifiers including NSC26173 [1] [6]. These multiple identification systems ensure comprehensive cataloging across different chemical databases and regulatory frameworks [5].

Physicochemical Characteristics

The physicochemical properties of 2-(Aminomethyl)-4-chlorophenol reflect its substituted phenolic nature and the influence of multiple functional groups on its behavior [1] [2].

PropertyValueReference
Molecular FormulaC₇H₈ClNO [1] [2]
Molecular Weight157.60 g/mol [1] [2]
Physical StateSolid [2]
Storage Temperature2-8°C [2]
Purity (Commercial)≥95% [2]

The compound exists as a solid under standard conditions, requiring controlled storage temperatures to maintain stability [2]. The molecular weight of 157.60 g/mol positions it within the range typical for substituted phenolic compounds with single heteroatom substituents [1].

Limited solubility data suggests the compound exhibits moderate solubility characteristics influenced by both the hydrophilic nature of the hydroxyl and amino groups and the hydrophobic contributions of the aromatic ring and chlorine substituent . The presence of multiple polar functional groups likely enhances water solubility compared to simple chlorinated phenols .

The compound's physical appearance varies depending on purity and storage conditions, with commercial samples typically appearing as crystalline solids [2]. Temperature-sensitive storage requirements indicate potential thermal instability or susceptibility to oxidative degradation under ambient conditions [2].

Spectroscopic Properties

Spectroscopic characterization of 2-(Aminomethyl)-4-chlorophenol provides detailed structural confirmation and enables analytical identification through multiple techniques [7] [8] [9].

Nuclear Magnetic Resonance spectroscopy reveals characteristic signals corresponding to the distinct functional groups present in the molecule [9]. The aromatic protons appear in the typical aromatic region with coupling patterns reflecting the substitution pattern on the benzene ring [9]. The aminomethyl group generates distinctive signals for both the methylene bridge and the amino protons [9].

Spectroscopic TechniqueKey Characteristics
¹H NMRAromatic protons (6.3-7.0 ppm), aminomethyl CH₂ (~4.8 ppm), NH₂ protons [9]
¹³C NMRAromatic carbons (115-145 ppm), aminomethyl carbon (~45 ppm) [9]
Mass SpectrometryMolecular ion peak at m/z 157 [8]
Infrared SpectroscopyO-H stretch (~3400 cm⁻¹), N-H stretch, C-O stretch (~1200 cm⁻¹) [10]

Mass spectrometric analysis shows the expected molecular ion peak at m/z 157, corresponding to the molecular weight [8]. Fragmentation patterns typically involve loss of the aminomethyl group or chlorine atom, providing structural confirmation [8].

Infrared spectroscopy demonstrates characteristic absorption bands for the phenolic hydroxyl group, primary amine stretching vibrations, and aromatic carbon-carbon stretching modes [10]. The presence of multiple functional groups creates a complex but diagnostic infrared signature [10].

Stability and Reactivity Profile

The stability and reactivity of 2-(Aminomethyl)-4-chlorophenol are governed by the electronic and steric effects of its multiple substituents, creating a compound with moderate stability under controlled conditions but significant reactivity potential [11] [12].

The phenolic hydroxyl group serves as the primary reactive site, capable of undergoing typical phenolic reactions including electrophilic aromatic substitution, oxidation to quinone derivatives, and acid-base reactions [13] [14]. The electron-donating nature of the hydroxyl group activates the aromatic ring toward electrophilic attack, particularly at positions ortho and para to the hydroxyl group [15] [13].

Reaction TypeReactivityPrimary Sites
Electrophilic SubstitutionHighPositions 3 and 5 (ortho/para to OH) [13]
OxidationModeratePhenolic hydroxyl group [14]
Nucleophilic SubstitutionLowChlorine position (limited) [16]
Aminomethyl ReactionsModeratePrimary amine group

The aminomethyl substituent introduces additional reactivity through its primary amine functionality, enabling participation in condensation reactions, acylation, and alkylation processes . The positioning of this group ortho to the phenolic hydroxyl creates potential for intramolecular interactions that may influence overall molecular stability .

Chemical stability is influenced by environmental factors including pH, temperature, and exposure to oxidizing agents [18] [12]. Phenolic compounds generally demonstrate enhanced stability under acidic conditions, while alkaline environments may promote oxidative degradation [18]. The compound requires storage under inert atmospheres and controlled temperatures to prevent atmospheric oxidation [2].

The chlorine substituent provides moderate deactivation of the aromatic ring but remains relatively unreactive toward nucleophilic displacement due to the electron-donating effects of the other substituents [16]. However, under specific conditions involving strong nucleophiles or elevated temperatures, chlorine substitution reactions may occur [16].

The industrial production of 2-amino-4-chlorophenol follows well-established synthetic routes that have been optimized for large-scale manufacturing. The primary industrial pathway involves the conversion of 2,5-dichloronitrobenzene to 4-chloro-2-nitrophenol through alkaline hydrolysis, followed by reduction to the target aminophenol compound [1] [2].

The most widely adopted industrial process begins with 2,5-dichloronitrobenzene as the starting material, which undergoes reaction with sodium hydroxide under elevated temperature and pressure conditions. The reaction typically proceeds at temperatures between 142°C to 148°C with pressures of 3.5 to 4.0 kilograms per square centimeter [2]. This step achieves yields of approximately 91% for the formation of 4-chloro-2-nitrophenol in-situ [1].

The subsequent reduction step employs catalytic hydrogenation using platinum or platinum on carbon as the catalyst. Hydrogen gas is passed through the reaction mixture at controlled temperatures up to 95°C and pressures up to 5.0 kilograms per square centimeter [2]. This industrial process demonstrates several advantages including high yield, reduced environmental impact, and economic viability compared to traditional methods [2].

Alternative industrial approaches utilize iron powder reduction in hydrochloric acid, achieving yields of 82% at 100°C over 2 hours [3]. The use of tin and hydrochloric acid represents another viable industrial pathway, producing 78% yield under similar temperature conditions but with shorter reaction times of 1 hour [3].

Japanese industrial production data indicates annual production volumes of approximately 500 tonnes, with current production levels ranging between 1 and 1000 tonnes [1]. European production is more limited, with between 1 and 10 tonnes manufactured or imported annually [1].

Laboratory Synthesis Routes

Laboratory synthesis of 2-amino-4-chlorophenol encompasses diverse methodologies that provide flexibility for research applications and small-scale production. The most common laboratory approach involves the reduction of 4-chloro-2-nitrophenol using various reducing agents and conditions.

The tin-hydrochloric acid reduction method represents a classical laboratory approach. In this procedure, 4-chloro-2-nitrophenol is dissolved in concentrated hydrochloric acid, and granulated tin is added to the mixture. The reaction proceeds in a boiling water bath at 100°C for 60 minutes, yielding 78% of the desired product [3]. The reaction mixture is subsequently poured into crushed ice, filtered, dried, and recrystallized with absolute ethanol to obtain pure 2-amino-4-chlorophenol [3].

Catalytic hydrogenation using Raney nickel provides another effective laboratory method, achieving 85% yield at 60°C over 4 hours . This approach offers advantages in terms of selectivity and ease of product isolation. The reaction conditions are milder compared to other reduction methods, making it suitable for temperature-sensitive applications.

Hydrazine hydrate reduction represents a particularly efficient laboratory method, achieving 90% yield at 80°C over 3 hours [5]. This method involves the use of hydrazine hydrate as both the reducing agent and catalyst, providing a single-step conversion from the nitro precursor to the amino product.

Iron powder reduction in hydrochloric acid offers a cost-effective laboratory alternative. The reaction flask is charged with finely powdered cast iron shavings, water, and hydrochloric acid. The mixture is heated while adding the nitrophenol substrate, resulting in 82% yield over 2 hours [6].

Laboratory synthesis from 2,5-dichloronitrobenzene provides an alternative starting point. This method involves initial treatment with sodium hydroxide to form the nitrophenol intermediate, followed by reduction using various agents. The overall yield for this two-step process ranges from 73% to 91% depending on the specific conditions employed [1] [2].

Green Chemistry Approaches for Synthesis

The development of environmentally sustainable synthetic methodologies for 2-amino-4-chlorophenol has gained significant attention in recent years. Green chemistry approaches focus on reducing environmental impact, minimizing waste generation, and employing renewable resources where possible.

Ultrasonic-assisted synthesis represents a prominent green chemistry approach that has been successfully applied to related aminophenol compounds. This method utilizes ultrasound irradiation as an alternative energy source, reducing reaction times and improving yields while minimizing solvent requirements [7]. The ultrasonic approach typically operates at lower temperatures and pressures compared to conventional methods, resulting in reduced energy consumption and improved safety profiles.

Microwave-assisted synthesis provides another green chemistry pathway that has been explored for similar compounds. This technique offers rapid heating, reduced reaction times, and improved selectivity compared to conventional heating methods [8]. The microwave approach typically achieves comparable yields in significantly shorter timeframes, ranging from minutes to hours rather than the several hours required for traditional methods.

Solvent-free synthetic approaches have been investigated for related aminophenol compounds. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying product purification. The solvent-free approach typically employs solid-state reactions or neat conditions, achieving yields comparable to solution-phase methods [9].

Water-based synthesis represents another green chemistry approach that has been applied to aminophenol compounds. This method utilizes water as the primary solvent, eliminating the need for organic solvents and reducing environmental impact. The aqueous approach often requires the use of phase-transfer catalysts or surfactants to facilitate the reaction between hydrophobic and hydrophilic components [10].

Catalytic hydrogenation using supported metal catalysts represents a green approach that has been optimized for aminophenol synthesis. This method employs heterogeneous catalysts that can be recovered and reused, reducing waste generation and improving economic viability. The supported catalyst approach typically achieves high selectivity and yield while operating under mild conditions [2].

Purification and Characterization Techniques

The purification of 2-amino-4-chlorophenol requires careful consideration of the compound's physical and chemical properties. The compound exists as a brown crystalline solid with a melting point of 140-142°C and exhibits limited water solubility [1] [11].

Recrystallization represents the most commonly employed purification technique for 2-amino-4-chlorophenol. Ethanol recrystallization achieves greater than 95% purity with 85% recovery, making it suitable for most applications [12]. Methanol recrystallization provides enhanced purity levels exceeding 98% with 90% recovery, though at slightly higher cost [12]. The recrystallization process typically involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation.

Activated carbon treatment serves as an effective purification method for removing colored impurities and achieving greater than 95% purity with 95% recovery . This technique is particularly valuable for industrial applications where cost-effectiveness is paramount.

Column chromatography provides the highest purity levels, achieving greater than 99% purity, though with reduced recovery of 80% and higher costs . This technique is primarily employed for analytical applications and research purposes where maximum purity is required.

Characterization of 2-amino-4-chlorophenol employs multiple analytical techniques to confirm structure and purity. Nuclear Magnetic Resonance spectroscopy provides detailed structural information, with proton NMR showing characteristic signals for aromatic protons between 6.3-7.0 parts per million and amino protons . Carbon-13 NMR reveals aromatic carbons in the 115-145 parts per million range .

Mass spectrometry confirms molecular weight through the molecular ion peak at mass-to-charge ratio 143.57, corresponding to the molecular formula C₆H₆ClNO . Fragmentation patterns provide additional structural confirmation through characteristic loss of functional groups.

Infrared spectroscopy demonstrates characteristic absorption bands including oxygen-hydrogen stretch around 3400 reciprocal centimeters, nitrogen-hydrogen stretch vibrations, and carbon-oxygen stretch around 1200 reciprocal centimeters . These spectral features provide definitive identification of the functional groups present in the molecule.

High Performance Liquid Chromatography enables purity assessment and quantitative analysis with detection limits as low as 0.5 nanograms per milliliter [14]. The method typically employs a C18 column with acetonitrile-water mobile phase and ultraviolet detection at 280 nanometers.

Gas Chromatography-Mass Spectrometry provides sensitive detection with limits of 0.1 nanograms per milliliter and detailed fragmentation pattern analysis [14]. This technique is particularly valuable for trace analysis and impurity identification.

Structural Derivatives and Analogues

The structural modification of 2-amino-4-chlorophenol has led to the development of numerous derivatives and analogues with varied properties and applications. These compounds maintain the core phenolic structure while incorporating different substituents that modulate their chemical and biological properties.

2-Acetamido-4-chlorophenol represents a key derivative formed through acetylation of the amino group. This compound serves as an important intermediate in the synthesis of benzoxazole compounds and demonstrates enhanced stability compared to the parent compound . The acetyl group provides protection for the amino functionality during subsequent synthetic transformations.

The hydrochloride salt form of 2-amino-4-chlorophenol offers improved stability and handling characteristics compared to the free base. The salt form exhibits enhanced water solubility and reduced volatility, making it more suitable for pharmaceutical applications [15].

Halogen analogues include 2-amino-4-bromophenol, 2-amino-4-fluorophenol, and 2-amino-4-iodophenol, each exhibiting distinct reactivity patterns and applications. The brominated analogue serves as a pharmaceutical intermediate, while the fluorinated compound finds application in pharmaceutical research due to the unique properties conferred by the fluorine atom .

2-Amino-4-methylphenol represents a non-halogenated analogue that serves as a dye intermediate. This compound demonstrates different reactivity patterns compared to the chlorinated parent compound, particularly in electrophilic substitution reactions .

The dichlorinated analogue 2-amino-4,6-dichlorophenol contains an additional chlorine substituent at the 6-position. This compound exhibits enhanced electrophilicity and serves as an intermediate in pesticide synthesis .

2-Amino-4-methoxyphenol incorporates a methoxy group in place of the chlorine atom, providing an electron-donating substituent that significantly alters the compound's reactivity. This analogue finds application in antioxidant formulations .

The tert-butyl analogue 2-amino-4-tert-butylphenol contains a bulky alkyl substituent that provides steric hindrance and enhanced thermal stability. This compound serves as a polymer stabilizer and demonstrates improved resistance to oxidative degradation .

Metal complexes of 2-amino-4-chlorophenol have been synthesized with various transition metals including molybdenum and osmium. These complexes exhibit distinct coordination modes and serve as models for understanding metal-ligand interactions in biological systems [17].

Schiff base derivatives formed through condensation with aldehydes represent another important class of analogues. These compounds demonstrate enhanced biological activity and serve as precursors for heterocyclic synthesis [18].

XLogP3

1.2

Dates

Last modified: 08-15-2023

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